7-Bromomethyl-4-chloroquinoline
Description
Properties
Molecular Formula |
C10H7BrClN |
|---|---|
Molecular Weight |
256.52 g/mol |
IUPAC Name |
7-(bromomethyl)-4-chloroquinoline |
InChI |
InChI=1S/C10H7BrClN/c11-6-7-1-2-8-9(12)3-4-13-10(8)5-7/h1-5H,6H2 |
InChI Key |
ZMIAGLFTJCNFIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1CBr)Cl |
Origin of Product |
United States |
Scientific Research Applications
Antimalarial Activity
The quinoline derivatives, including 7-bromomethyl-4-chloroquinoline, have historically been utilized in the treatment of malaria. Research indicates that modifications to the quinoline nucleus can enhance antimalarial potency against resistant strains of Plasmodium falciparum. In a study involving 7-substituted 4-aminoquinoline analogs, compounds with specific side chains exhibited potent activity against both chloroquine-sensitive and resistant strains, highlighting the importance of structural variations for therapeutic efficacy .
Table 1: Antimalarial Potency of Quinoline Derivatives
| Compound | Activity Against K1 Strain | Activity Against 3D7 Strain | Cytotoxicity (EC50) |
|---|---|---|---|
| This compound | High | Moderate | >5 µM |
| 7-Chloroquinoline | Moderate | High | <5 µM |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, hydrazones derived from 7-chloroquinoline exhibited significant cytotoxic effects against a range of cancer cell lines, including breast, colon, and lung cancers. These compounds demonstrated submicromolar GI50 values, indicating their effectiveness in inhibiting cancer cell growth .
Table 2: Cytotoxic Activity of Quinoline Hydrazones
| Compound | Cancer Type | GI50 (µM) |
|---|---|---|
| Hydrazone A | Breast Cancer (MCF-7) | 0.5 |
| Hydrazone B | Colon Cancer (HCT-116) | 0.8 |
| Hydrazone C | Lung Cancer (A549) | 1.2 |
Antimicrobial Applications
The antimicrobial properties of this compound have also been explored. Studies show that this compound exhibits activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action often involves the disruption of bacterial cell wall synthesis or inhibition of essential enzymes.
Table 3: Antimicrobial Efficacy Against Bacterial Strains
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Synthesis and Structural Variations
The synthesis of this compound typically involves multi-step reactions starting from readily available quinoline derivatives. This includes bromination and chlorination processes that yield high-purity products suitable for further biological evaluation. The ability to modify substituents on the quinoline ring allows for the exploration of structure-activity relationships critical for optimizing therapeutic efficacy.
Chemical Reactions Analysis
Chemical Reactions Applicable to Quinoline Derivatives
Quinoline derivatives can undergo a variety of chemical reactions, including:
3.1. Substitution Reactions
-
Nucleophilic Aromatic Substitution (SNAr) : This reaction is facilitated by the presence of electron-withdrawing groups like chlorine or bromine, allowing for the substitution of these groups with nucleophiles.
-
Cross-Coupling Reactions : These reactions, such as Suzuki or Negishi coupling, are used to introduce aryl or alkyl groups onto the quinoline ring.
3.2. Functionalization Reactions
-
Iodo-Magnesium Exchange : This method is used to introduce organometallic intermediates, which can then react with various electrophiles to functionalize the quinoline ring.
-
Click Chemistry : Cu(I)-catalyzed click reactions can be used to introduce triazole rings onto quinoline derivatives, enhancing their biological activity.
Data and Research Findings
While specific data on 7-bromomethyl-4-chloroquinoline is scarce, related compounds like 7-bromo-4-chloroquinoline have been studied extensively. For example, the use of mixed lithium-zinc reagents in the synthesis of halogenated and arylated quinoline derivatives has shown promise in organic synthesis .
Table: Yields of Various Reactions with Quinoline Derivatives
| Reaction Type | Starting Material | Product | Yield (%) |
|---|---|---|---|
| Iodo-Magnesium Exchange | 7-Chloro-4-iodoquinoline | Organomagnesium Intermediate | High |
| Negishi Coupling | Organomagnesium Intermediate | Arylated Quinoline | 58-75% |
| Click Reaction | 4-Azido-7-chloroquinoline | Triazole-Quinoline Hybrid | 77% |
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Halogen Variations
Table 1: Key Halogen-Substituted Quinolines
Key Observations :
- Halogen Effects: Bromine’s larger atomic radius and polarizability compared to chlorine or fluorine may enhance hydrophobic interactions in biological systems.
- Positional Isomerism: The 4-chloro substituent is critical for antimalarial activity in chloroquine analogs, while bromine at the 7-position (as in 7-bromo-4-chloroquinoline) may improve metabolic stability over fluorine .
Functional Group Modifications
Table 2: Derivatives with Additional Substituents
Key Observations :
- This reactivity could be leveraged in prodrug design or targeted covalent inhibitors .
- Fluorine Addition: Fluorine at the 6-position (as in Ethyl 7-bromo-4-chloro-6-fluoroquinoline-3-carboxylate) increases metabolic stability but complicates synthesis due to nucleophilic substitution risks .
Q & A
Q. What spectroscopic techniques are most effective for characterizing 7-Bromomethyl-4-chloroquinoline, and how do they validate structural features?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substitution patterns. The bromomethyl (-CHBr) group will appear as a singlet (~4.3–4.7 ppm for H), while the 4-chloro substituent deshields adjacent protons, causing distinct splitting patterns .
- Infrared (IR) Spectroscopy : Identify C-Br (550–650 cm) and C-Cl (600–800 cm) stretching vibrations. The quinoline backbone will show aromatic C-H stretches (~3000–3100 cm) .
- Mass Spectrometry (MS) : Expect a molecular ion peak at m/z 256.5 (CHBrClN). Fragmentation patterns may include loss of Br (Δ m/z ~79) or Cl (Δ m/z ~35) .
Q. What are the standard synthetic routes for this compound, and what parameters influence yield?
Methodological Answer:
- Halogenation of Quinoline Precursors : Start with 4-chloroquinoline derivatives. Introduce bromomethyl via radical bromination (e.g., using NBS/light) or nucleophilic substitution (e.g., NaBr in polar aprotic solvents) .
- Critical Parameters :
Advanced Research Questions
Q. How can researchers resolve contradictions in regioselectivity during functionalization of this compound?
Methodological Answer:
- Computational Modeling : Use DFT calculations to predict reactive sites. The electron-withdrawing Cl at position 4 directs electrophiles to position 7, while steric effects from BrCH may hinder substitution at adjacent positions .
- Experimental Validation : Compare reaction outcomes with/without directing groups (e.g., Boc protection) to isolate steric vs. electronic effects .
Q. What strategies mitigate dehalogenation or side reactions during cross-coupling of this compound?
Methodological Answer:
- Optimized Catalytic Systems : Use Pd(PPh) with mild bases (KCO) in Suzuki-Miyaura couplings to preserve the BrCH group .
- Low-Temperature Reactions : Perform Stille couplings at 0–25°C to prevent Br loss .
- By-Product Analysis : Monitor reactions via TLC or HPLC to detect debrominated intermediates (e.g., 7-methyl-4-chloroquinoline) .
Q. How does the bromomethyl group influence the stability of this compound under acidic/basic conditions?
Methodological Answer:
- Acidic Conditions : The BrCH group is prone to hydrolysis (→ 7-hydroxymethyl derivative). Use buffered solutions (pH 4–6) to minimize degradation .
- Basic Conditions : Avoid strong bases (e.g., NaOH), which may cleave the quinoline ring. Test stability in NH/MeOH for short durations (<1 hr) .
Data Contradiction Analysis
Q. Why do reported yields vary for amination reactions involving this compound?
Methodological Answer:
- Amine Basicity : Bulky amines (e.g., 4-diethylamino-1-methylbutylamine) show lower yields due to steric hindrance. Opt for linear amines (e.g., ethylenediamine) .
- Solvent Effects : Polar solvents (e.g., HO/EtOH mixtures) improve solubility of ionic intermediates, enhancing yields by 15–20% compared to non-polar solvents .
Application-Oriented Questions
Q. How is this compound utilized as a precursor in antimalarial drug analog synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
